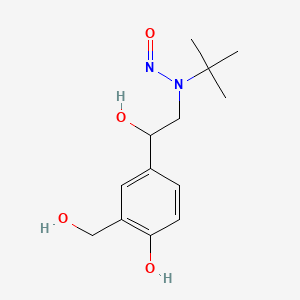
N-Nitroso-Salbutamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-Salbutamol, also known as N-Nitroso-Albuterol, is a chemical compound with the molecular formula C13H20N2O4. It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-Salbutamol can be synthesized from Salbutamol through a nitrosation reaction. This involves the reaction of Salbutamol with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, typically hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-Salbutamol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-Nitroso-Salbutamol has several scientific research applications:
Chemistry: Used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the metabolism and toxicity of nitroso compounds.
Industry: Used in the development of analytical methods for detecting nitroso impurities in pharmaceuticals
Mechanism of Action
The mechanism of action of N-Nitroso-Salbutamol involves its interaction with molecular targets and pathways in the body. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison
N-Nitroso-Salbutamol is unique due to its structural similarity to Salbutamol, which imparts specific biological activity. Unlike other nitroso compounds, this compound retains some of the pharmacological properties of Salbutamol, making it a valuable compound for studying the effects of nitrosation on drug activity .
Properties
CAS No. |
2919946-71-5 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)15(14-19)7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,12,16-18H,7-8H2,1-3H3 |
InChI Key |
ZMJPUQNSCRRRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(C1=CC(=C(C=C1)O)CO)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















